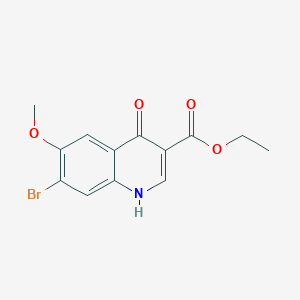
Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H12BrNO4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 7-bromo-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 7-bromo-4-oxo-6-methoxyquinoline-3-carboxylate.
Reduction: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.
Substitution: Ethyl 7-methoxy-4-hydroxy-6-methoxyquinoline-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-4-hydroxyquinoline-3-carboxylate: Lacks the ethyl ester group, which may influence its solubility and pharmacokinetic properties.
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: Lacks the methoxy group, which may alter its electronic properties and reactivity.
Uniqueness
Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H12BrNO4 |
|---|---|
Peso molecular |
326.14 g/mol |
Nombre IUPAC |
ethyl 7-bromo-6-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |
Clave InChI |
FGQJAPPNUUIKDU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)
amine hydrochloride](/img/structure/B13463641.png)

![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
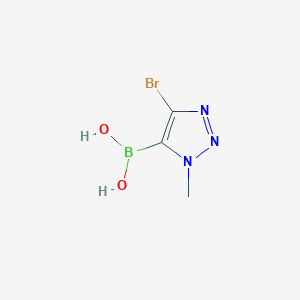
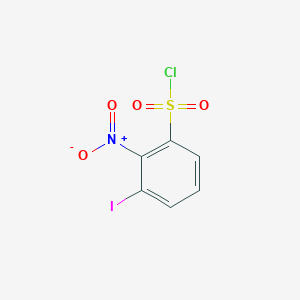
![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)

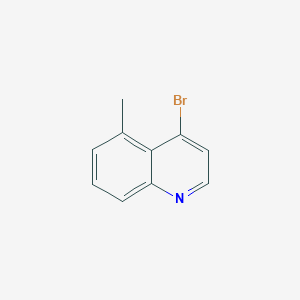
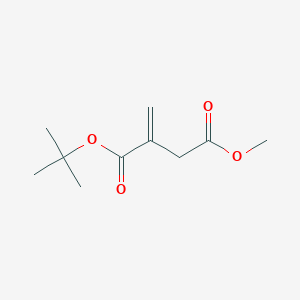
![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine](/img/structure/B13463719.png)
![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)
